5-Bromo-6-chloro-4-iodopyridin-3-amine
Description
5-Bromo-6-chloro-4-iodopyridin-3-amine is a halogenated pyridine derivative with a molecular formula C₅H₃BrClIN₂. This compound features a pyridine ring substituted with bromine (position 5), chlorine (position 6), iodine (position 4), and an amine group (position 3). Its structure is notable for the combination of three halogens, which confer unique electronic and steric properties. Such polyhalogenated pyridines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and functional group transformations.
Properties
Molecular Formula |
C5H3BrClIN2 |
|---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
5-bromo-6-chloro-4-iodopyridin-3-amine |
InChI |
InChI=1S/C5H3BrClIN2/c6-3-4(8)2(9)1-10-5(3)7/h1H,9H2 |
InChI Key |
GUPVJYJTNNAZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-6-chloro-4-iodopyridin-3-amine with structurally related pyridine derivatives, focusing on substituent positions, physicochemical properties, and commercial availability.
6-Bromo-5-chloropyridin-3-amine (CAS 130284-52-5)
- Structure : Differs in the absence of iodine at position 3.
- Research Relevance : Used in Suzuki-Miyaura coupling reactions for pharmaceutical intermediates .
- Similarity Score : 0.77 (based on structural overlap) .
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
- Structure : Methoxy group replaces chlorine at position 5.
- Properties : Enhanced electron-donating effects from the methoxy group may alter reactivity in nucleophilic substitutions.
- Applications : Reported in antimicrobial agent synthesis .
- Similarity Score : 0.82 (higher due to conserved bromine and amine positions) .
6-Bromo-2-chloro-4-iodopyridin-3-amine
- Structure : Halogen positions shifted (bromine at 6, chlorine at 2, iodine at 4).
Commercial Data :
Catalog # Quantity Price ($) HB194-1 1 g 400 HB194-2 5 g 1600 HB194-3 25 g 4800 - Utility: High cost reflects its niche use in organometallic catalysis .
5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS 1461707-96-9)
- Structure : Methyl group replaces iodine at position 4.
- Properties : Lower molecular weight and increased lipophilicity compared to the iodinated analog.
- Purity : Available at 95% purity for medicinal chemistry applications .
4-Bromo-2-chloropyridin-3-amine (CAS 1354021-09-2)
Key Comparative Insights
Substituent Effects
- Halogen Diversity : The iodine in this compound increases steric hindrance and polarizability compared to analogs with lighter halogens (e.g., 6-Bromo-5-chloropyridin-3-amine). This may enhance its utility in heavy-atom-mediated reactions or crystallography studies .
- Electronic Properties : Methoxy or methyl substituents (e.g., in 5-Bromo-6-methoxypyridin-3-amine) alter electron density on the pyridine ring, affecting reactivity in electrophilic substitutions .
Preparation Methods
Iodination at Position 4
Iodination typically employs N-iodosuccinimide (NIS) in acetic acid at 80°C, achieving yields of 85%. The amino group’s strong ortho/para-directing effect facilitates selective iodination at position 4. However, competing side reactions may occur if the reaction temperature exceeds 90°C, leading to di-iodinated byproducts.
Bromination at Position 5
Following iodination, bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature, yielding 90%. The electron-withdrawing iodine at position 4 slightly deactivates the ring, necessitating extended reaction times (12–18 hours) for complete conversion.
Chlorination at Position 6
Chlorination at position 6 employs chlorine gas in the presence of FeCl₃ as a Lewis acid, conducted at 0°C to minimize over-chlorination. This step yields 75% of the desired product, with residual starting material often requiring column chromatography for removal.
Table 1: Direct Halogenation Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Iodination | NIS | Acetic Acid | 80°C | 85 |
| Bromination | NBS | DCM | RT | 90 |
| Chlorination | Cl₂/FeCl₃ | DCM | 0°C | 75 |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions offer precise control over halogen placement, particularly for introducing iodine at position 4. The Suzuki-Miyaura coupling, utilizing iodoboronic acids, has emerged as a robust strategy.
Suzuki-Miyaura Coupling
A representative protocol involves reacting 5-bromo-6-chloropyridin-3-amine with 4-iodophenylboronic acid in the presence of palladium chloride (PdCl₂) and cesium carbonate (Cs₂CO₃) in dioxane/water (2:1) at 80°C. This method achieves an 89% yield after 3 hours, with the aqueous-organic biphasic system enhancing catalyst turnover.
Key Advantages:
-
Tolerance of multiple halogens on the pyridine ring.
-
Scalability to gram quantities without significant yield drop-off.
Table 2: Cross-Coupling Reaction Parameters
Protective Group-Mediated Synthesis
Protecting the amino group temporarily mitigates its directing effects, enabling halogenation at otherwise inaccessible positions. The tert-butoxycarbonyl (Boc) group is preferred due to its stability under halogenation conditions.
Boc Protection and Halogenation Sequence
-
Protection: Treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields the Boc-protected intermediate (95% yield).
-
Halogenation: Sequential iodination (NIS), bromination (NBS), and chlorination (Cl₂/FeCl₃) are performed, with yields of 80%, 85%, and 70%, respectively.
-
Deprotection: Cleavage of the Boc group using HCl in dioxane restores the free amine (90% yield).
Challenges:
-
Increased synthetic steps reduce overall yield (cumulative ~44%).
-
Boc removal under acidic conditions may degrade iodine substituents if prolonged.
Comparative Evaluation of Synthetic Pathways
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Halogenation | 75–90 | 85–90 | Moderate | High |
| Suzuki Coupling | 89 | 95 | High | Moderate |
| Protective Group Route | 44 | 90 | Low | Low |
-
Direct Halogenation: Optimal for small-scale synthesis due to low catalyst costs but suffers from regioselectivity issues.
-
Suzuki Coupling: Preferred for industrial applications despite PdCl₂ costs, offering superior reproducibility.
-
Protective Group Strategy: Reserved for substrates requiring non-native halogen positioning.
Scalability and Industrial Production
Industrial-scale production leverages continuous flow reactors to enhance heat and mass transfer during exothermic halogenation steps. Key considerations include:
Q & A
Q. What are the common synthetic routes for 5-Bromo-6-chloro-4-iodopyridin-3-amine, and how can purity be optimized?
The synthesis of halogenated pyridin-amines typically involves sequential halogenation and functional group protection. For example:
- Stepwise halogenation : Begin with a pyridine scaffold and introduce halogens (Br, Cl, I) via electrophilic substitution or cross-coupling reactions under controlled conditions.
- Amino group protection : Use tert-butoxycarbonyl (Boc) or other protective groups to prevent side reactions during halogenation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) ensures >95% purity. Monitor purity via NMR (¹H/¹³C) and LC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Resolve the crystal structure to confirm halogen positioning and hydrogen-bonding networks.
- Spectroscopic analysis : Use UV-Vis (to study π→π* transitions) and IR spectroscopy (to identify NH₂ vibrations).
- Computational modeling : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces .
Advanced Research Questions
Q. How do halogen substituents influence the compound’s reactivity in cross-coupling reactions?
The ortho/para-directing effects of halogens (Br, Cl, I) create regioselective reaction sites. For example:
- Buchwald-Hartwig amination : The iodine substituent at position 4 acts as a leaving group, enabling Pd-catalyzed coupling with aryl amines.
- Suzuki-Miyaura coupling : Bromine at position 5 facilitates cross-coupling with boronic acids. Kinetic studies show that steric hindrance from chlorine at position 6 slows reactivity by ~30% compared to non-chlorinated analogs .
Q. What computational methods resolve contradictions in experimental vs. theoretical bond dissociation energies (BDEs)?
Discrepancies arise due to electron correlation effects in halogenated systems. To address this:
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life using Arrhenius plots.
- Mechanistic insights : Identify hydrolysis products (e.g., dehalogenated pyridines) and propose degradation pathways via kinetic isotope effects (KIEs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for halogenated pyridin-amines?
- Source validation : Cross-check synthetic protocols (e.g., catalyst loading, solvent purity) from independent studies.
- Statistical analysis : Apply ANOVA to compare yields across replicates and identify outliers.
- Controlled replication : Reproduce reactions under inert atmospheres (N₂/Ar) to rule out oxygen/moisture interference .
Q. Why do NMR spectra of this compound vary across studies?
Variations arise from solvent effects (e.g., DMSO vs. CDCl₃) and tautomerism . To standardize:
- Deuterated solvent selection : Use DMSO-d₆ for NH₂ proton resolution.
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., amine ↔ imine) by analyzing peak splitting at −20°C to 80°C .
Methodological Recommendations
Q. Optimizing solubility for biological assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
